molecular formula C24H23NO6S B3010606 Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate CAS No. 380453-40-7

Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate

Cat. No.: B3010606
CAS No.: 380453-40-7
M. Wt: 453.51
InChI Key: PJSSOHGBTRAGCP-UHFFFAOYSA-N
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Description

Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C24H23NO6S and its molecular weight is 453.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research has shown the utility of similar compounds in the synthesis of complex molecules. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization processes that yield significant insights into the chemical properties and reactivity of such compounds (Tang Li-jua, 2015). Similarly, the development of efficient protocols for synthesizing ethyl 4-methyl-2-(thiophen)-2,5-dihydro-1,5-benzodiazepine-3-carboxylate showcases the potential of utilizing specific functional groups for pharmaceutical applications (Xiao-qing Li & Lan-zhi Wang, 2014).

Potential Biological Activities

Novel thiophene and benzothiophene derivatives, including structures similar to the compound , have been evaluated for their cytotoxic properties against various cancer cell lines. The synthesis and structure elucidation of these compounds provide a foundation for understanding their potential as anti-cancer agents (R. Mohareb et al., 2016). This research is crucial for developing new therapeutic options.

Photolytic Synthesis

The compound's structure is conducive to photolytic synthesis methods, which have been explored for creating a range of benzo and five-membered ring systems. Such research has implications for developing new materials and pharmaceuticals through environmentally friendly synthesis methods (R. Prager & Craig M. Williams, 1996).

Antioxidant and Anti-inflammatory Activities

The antioxidant and anti-inflammatory properties of similar compounds have been investigated, highlighting their potential in treating inflammation and oxidative stress-related conditions. The synthesis and evaluation of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates provide insights into their biological activities and therapeutic potential (Acrylamido, K. Madhavi, & Sree Ramya, 2017).

Materials Science Applications

Research into the synthesis and characterisation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates showcases the application of similar compounds in materials science, particularly in the development of new materials with potential antimicrobial properties (YN Spoorthy et al., 2021).

Mechanism of Action

Properties

IUPAC Name

ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO6S/c1-3-28-24(27)22-15(2)20(12-16-9-10-18-19(11-16)31-14-30-18)32-23(22)25-21(26)13-29-17-7-5-4-6-8-17/h4-11H,3,12-14H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSSOHGBTRAGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.